oxazóios 2,5-dissubstituídos

2,5-Disubstituted Oxazoles are a class of heterocyclic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. These molecules feature a five-membered ring structure consisting of four carbon atoms and one nitrogen atom, with substituents attached at the 2- and 5-positions. The versatility of substitution patterns allows for a diverse range of functional groups to be incorporated, leading to varied physicochemical properties and pharmacological activities.

The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods such as multistep organic reactions, condensation reactions, or one-pot multi-component reactions. These compounds exhibit a variety of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable intermediates in drug discovery efforts.

Due to their unique structural features, 2,5-disubstituted oxazoles have also found applications in materials science, particularly in the development of sensors, optoelectronic devices, and catalytic systems. The electronic and structural characteristics of these compounds contribute significantly to their utility across different fields, making them a focal point of ongoing research in both academia and industry.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

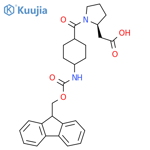

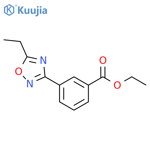

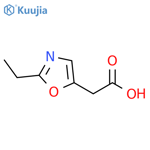

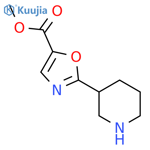

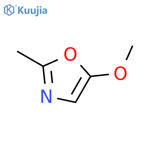

|

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid | 1369370-80-8 | C7H9NO3 |

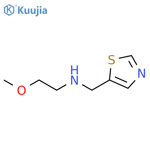

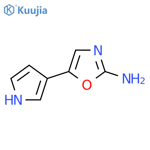

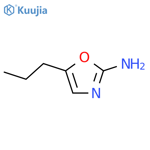

|

5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine | 1368392-56-6 | C7H7N3O |

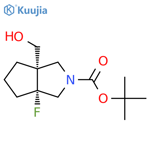

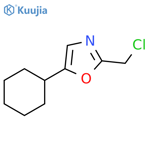

|

2-(chloromethyl)-5-cyclohexyl-1,3-oxazole | 1484430-27-4 | C10H14ClNO |

|

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate | 1553988-81-0 | C10H14N2O3 |

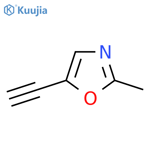

|

5-Ethynyl-2-methyl-1,3-oxazole | 2408962-94-5 | C6H5NO |

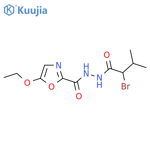

|

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | 391228-93-6 | C11H16BrN3O4 |

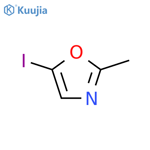

|

Oxazole, 5-iodo-2-methyl- | 2287275-07-2 | C4H4INO |

|

Oxazole, 5-methoxy-2-methyl- | 53878-74-3 | C5H7NO2 |

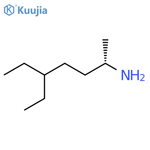

|

5-propyl-1,3-oxazol-2-amine | 302842-63-3 | C6H10N2O |

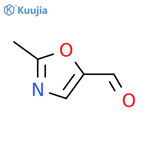

|

2-methyl-1,3-oxazole-5-carbaldehyde | 885273-42-7 | C5H5NO2 |

Literatura Relacionada

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

Fornecedores recomendados

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados